Cas no 19533-07-4 (2-(4-Benzoylphenoxymethyl)oxirane)
2-(4-Benzoylphenoxymethyl)oxirane Chemical and Physical Properties
Names and Identifiers
-
- Methanone,[4-(oxiranylmethoxy)phenyl]phenyl-
- [4-(oxiran-2-ylmethoxy)phenyl]-phenylmethanone
- (4-(Oxiran-2-ylmethoxy)phenyl)(phenyl)methanone
- (4-oxiranylmethoxyphenyl)phenylmethanone
- (4-oxiranylmethoxy-phenyl)-phenyl-methanone
- [4-(oxiran-2-ylmethoxy)phenyl](phenyl)methanone
- 4-(2,3-Epoxy-propoxy)-benzophenon
- 4-(2,3-epoxy-propoxy)-benzophenone
- 4-(glycidyloxy)benzophenone
- 4-glycidyloxy benzophenone
- AC1L7140
- AC1Q5CW7
- AK-78206
- EN300-09206
- NSC528176
- 2-(4-Benzoylphenoxymethyl)oxirane
-
- Inchi: 1S/C16H14O3/c17-16(12-4-2-1-3-5-12)13-6-8-14(9-7-13)18-10-15-11-19-15/h1-9,15H,10-11H2
- InChI Key: LJRIZGQRKVWXSI-UHFFFAOYSA-N
- SMILES: O1CC1COC1C=CC(C(C2C=CC=CC=2)=O)=CC=1
Computed Properties
- Exact Mass: 254.09432
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
Experimental Properties
- PSA: 38.83
- LogP: 2.69520
2-(4-Benzoylphenoxymethyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B412568-50mg |
2-(4-Benzoylphenoxymethyl)oxirane |
19533-07-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B412568-100mg |
2-(4-Benzoylphenoxymethyl)oxirane |
19533-07-4 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B412568-500mg |
2-(4-Benzoylphenoxymethyl)oxirane |
19533-07-4 | 500mg |
$ 320.00 | 2022-06-07 | ||
| Ambeed | A570140-100mg |
(4-(Oxiran-2-ylmethoxy)phenyl)(phenyl)methanone |
19533-07-4 | 95% | 100mg |
$35.0 | 2025-03-01 | |
| Ambeed | A570140-250mg |
(4-(Oxiran-2-ylmethoxy)phenyl)(phenyl)methanone |
19533-07-4 | 95% | 250mg |
$59.0 | 2025-03-01 | |
| Ambeed | A570140-1g |
(4-(Oxiran-2-ylmethoxy)phenyl)(phenyl)methanone |
19533-07-4 | 95% | 1g |
$156.0 | 2025-03-01 | |
| A2B Chem LLC | AV24452-50mg |
2-(4-benzoylphenoxymethyl)oxirane |
19533-07-4 | 95% | 50mg |
$84.00 | 2024-01-02 | |
| A2B Chem LLC | AV24452-100mg |
2-(4-benzoylphenoxymethyl)oxirane |
19533-07-4 | 95% | 100mg |
$28.00 | 2024-04-20 | |
| A2B Chem LLC | AV24452-250mg |
2-(4-benzoylphenoxymethyl)oxirane |
19533-07-4 | 95% | 250mg |
$48.00 | 2024-04-20 | |
| A2B Chem LLC | AV24452-500mg |
2-(4-benzoylphenoxymethyl)oxirane |
19533-07-4 | 95% | 500mg |
$243.00 | 2024-01-02 |
2-(4-Benzoylphenoxymethyl)oxirane Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
Additional information on 2-(4-Benzoylphenoxymethyl)oxirane
2-(4-Benzoylphenoxymethyl)oxirane: A Comprehensive Overview
2-(4-Benzoylphenoxymethyl)oxirane, also known by its CAS number CAS No. 19533-07-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention for its potential applications in drug development, polymer synthesis, and advanced materials. The molecule consists of a benzene ring substituted with a benzoate group and an epoxide functional group, making it a versatile building block for various chemical transformations.
The synthesis of 2-(4-Benzoylphenoxymethyl)oxirane typically involves a multi-step process that begins with the preparation of the benzoyl derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. The compound's epoxide group is particularly reactive, making it a valuable intermediate in organic synthesis. Researchers have explored its use in constructing complex molecular architectures, such as polycyclic compounds and bioactive molecules.
In terms of applications, 2-(4-Benzoylphenoxymethyl)oxirane has shown promise in the development of novel pharmaceutical agents. Its ability to undergo ring-opening reactions under specific conditions allows for the creation of biologically active compounds with potential therapeutic benefits. For instance, studies have demonstrated its utility in synthesizing inhibitors for certain enzymes implicated in diseases such as cancer and neurodegenerative disorders.
Beyond pharmaceuticals, this compound has also been investigated for its role in polymer science. The epoxide group can participate in polymerization reactions, leading to the formation of high-performance polymers with tailored mechanical and thermal properties. Recent research has focused on incorporating this compound into biodegradable polymers, addressing the growing demand for sustainable materials.
The environmental impact of 2-(4-Benzoylphenoxymethyl)oxirane has also been a topic of interest. Studies have shown that under certain conditions, the compound can undergo biodegradation, reducing its persistence in the environment. However, further research is needed to fully understand its environmental fate and to develop strategies for minimizing any potential ecological risks.
In conclusion, 2-(4-Benzoylphenoxymethyl)oxirane, with its distinctive chemical structure and versatile reactivity, continues to be a focal point in chemical research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a valuable chemical entity. As research progresses, new insights into its properties and potential uses are expected to emerge, further solidifying its role in modern chemistry.
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